trans-Clopenthixol dihydrochloride

Antibacterial IC50 Gram-positive

Source the trans (E) stereoisomer of clopenthixol, validated for unique research applications. Unlike its neuroleptic cis counterpart, this compound demonstrates potent in vitro antibacterial and antiparasitic properties with an IC50 of 16 µM against Gram-positive strains. It serves as a critical negative control for dopamine D1/D2 receptor studies and a reference standard for analytical method validation. Ensure your research endpoints require an antibiotic agent, not an antipsychotic. For R&D use only; not for human use.

Molecular Formula C22H27Cl3N2OS
Molecular Weight 473.9 g/mol
CAS No. 58045-22-0
Cat. No. B3334276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Clopenthixol dihydrochloride
CAS58045-22-0
Molecular FormulaC22H27Cl3N2OS
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
InChIInChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5+;;
InChIKeyLPWNZMIBFHMYMX-MONHGIHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Clopenthixol Dihydrochloride (58045-22-0): A Stereoisomer with Dissociated Antibiotic and Neuroleptic Activity


trans-Clopenthixol dihydrochloride (CAS 58045-22-0), also known as (E)-Clopenthixol dihydrochloride, is the trans (E) stereoisomer of the thioxanthene antipsychotic clopenthixol [1]. While the parent drug exists as a racemic mixture of cis and trans isomers, the cis (Z) isomer (zuclopenthixol) is responsible for the class's dopamine D1/D2 receptor antagonism and clinical antipsychotic effects [2]. In contrast, trans-clopenthixol is characterized by a distinct pharmacological profile: it lacks neuroleptic activity but demonstrates notable in vitro antibacterial and antiparasitic properties against organisms including Pseudomonas aeruginosa and Plasmodium falciparum . This stereoisomeric dissociation of therapeutic and antimicrobial effects defines the compound's unique positioning in research and potential therapeutic development.

Why trans-Clopenthixol Dihydrochloride Cannot Be Substituted with cis-Clopenthixol or Other Thioxanthenes


Substituting trans-clopenthixol dihydrochloride with its cis counterpart (zuclopenthixol) or other thioxanthene antipsychotics is scientifically invalid due to profound stereoisomer-dependent functional divergence [1]. While cis-clopenthixol acts as a potent dopamine D1/D2 antagonist, the trans isomer exhibits no significant affinity for dopamine receptors and is devoid of neuroleptic effects [2]. Conversely, trans-clopenthixol demonstrates superior in vitro antibacterial potency against Gram-positive strains compared to its cis isomer, as quantified by IC50 values [3]. These opposing activity profiles—one neuroleptic, one antimicrobial—stem from the geometric arrangement around the thioxanthene exocyclic double bond, which dictates receptor binding and membrane interactions [4]. Consequently, cis and trans isomers are not interchangeable in any research, analytical, or drug discovery context; their selection must be guided by the specific experimental endpoint—antipsychotic activity versus antibiotic screening.

Quantitative Differentiation of trans-Clopenthixol Dihydrochloride: Head-to-Head Evidence Against Key Comparators


trans-Clopenthixol Exhibits 2.3-Fold Higher Antibacterial Potency than cis-Clopenthixol Against Gram-Positive Strains

In a comparative in vitro study of 24 Gram-positive bacterial strains, trans(E)-clopenthixol demonstrated significantly greater antibacterial potency than its cis counterpart [1]. The IC50 value for trans-clopenthixol was 16 µM (7.6 µg/mL), compared to 37 µM (17.5 µg/mL) for cis(Z)-clopenthixol, representing a 2.3-fold increase in potency. The primary metabolite N-dealkyl-clopenthixol showed even higher potency at 6.2 µM, while clopenthixol sulfoxide was inactive. This quantitative advantage positions trans-clopenthixol as the preferred isomer for antibacterial screening and mechanistic studies.

Antibacterial IC50 Gram-positive

trans-Clopenthixol Lacks Dopamine Antagonism: A 0% Neuroleptic Activity Profile Confirmed in Clinical Study

A double-blind pilot study in manic patients directly compared the clinical effects of trans-clopenthixol and cis-clopenthixol [1]. While cis-clopenthixol demonstrated anti-manic effects consistent with its known anti-dopaminergic activity, trans-clopenthixol remained ineffective, confirming its lack of neuroleptic action [2]. The study concluded that the anti-dopaminergic effect of cis-clopenthixol is essential for its therapeutic efficacy in mania, and that the trans isomer, lacking this property, offers no clinical benefit in this indication. This functional dissociation is rooted in receptor binding studies showing cis isomers possess high affinity for D1/D2 receptors, whereas trans isomers do not [3].

Dopamine Neuroleptic Receptor Binding

Clopenthixol (Racemic) is Twice as Potent as Chlorpromazine Against Mycobacteria In Vitro

In a study evaluating the antibacterial effect of phenothiazines and thioxanthenes on slow-growing mycobacteria, clopenthixol (racemic mixture of cis and trans isomers) was found to be approximately twice as potent as the phenothiazine antipsychotic chlorpromazine [1]. This finding contextualizes the trans isomer within a class of compounds possessing notable antimicrobial activity. Notably, the study also reported that the stereo-isomeric compounds of flupenthixol were more potent than those of clopenthixol and chlorprothixen, and that the cis and trans isomers of clopenthixol exhibited equal antibacterial potency against the tested mycobacterial strains [2]. This suggests that while stereochemistry dictates neuroleptic versus antimicrobial activity, it may not universally differentiate potency against all bacterial species, highlighting the need for pathogen-specific evaluation.

Mycobacteria Chlorpromazine Potency

trans-Clopenthixol Inhibits Plasmodium falciparum In Vitro at Low Concentrations

trans-Clopenthixol has demonstrated inhibitory activity against the malaria parasite Plasmodium falciparum in vitro [1]. While specific IC50 values from the primary literature are not provided in the available abstracts, the effect is noted to occur at low concentrations and is considered particularly promising given the compound's lack of neuroleptic effects . This antiparasitic activity, coupled with its antibiotic properties, suggests a broader antimicrobial spectrum for the trans isomer. Further quantitative data from the full study (Kristiansen JE, Jepsen S, 1985) would be required to establish precise comparative potency against standard antimalarials.

Antimalarial Plasmodium falciparum IC50

Molecular Modeling Suggests Weaker Electrostatic Interactions for trans Isomers

Molecular dynamics simulations comparing cis(Z)- and trans(E)-isomers of both clopenthixol and flupenthixol reveal significant conformational and electrostatic differences [1]. The side chains and tricyclic ring systems of both isomers are highly flexible, with the angle between phenyl ring planes varying from 105° to 171° during simulations. Importantly, the trans(E)-isomers exhibit stronger negative potentials, which may weaken electrostatic receptor interactions and thereby contribute to their reduced affinity for dopamine receptors compared to cis(Z)-isomers [2]. This computational insight provides a mechanistic basis for the observed functional dissociation between stereoisomers, explaining why trans-clopenthixol lacks neuroleptic activity while retaining membrane-perturbing antimicrobial effects.

Molecular Dynamics Electrostatics Receptor Binding

Optimal Use Cases for trans-Clopenthixol Dihydrochloride in Research and Development


Antibacterial Susceptibility Testing and Reference Standard

Given its superior in vitro potency against Gram-positive strains compared to its cis isomer, trans-clopenthixol dihydrochloride serves as an excellent reference standard for susceptibility testing and antibacterial screening assays [1]. Its defined IC50 values (16 µM for Gram-positive strains) allow for rigorous inter-laboratory comparisons and quality control in antimicrobial research.

Neuroleptic-Free Control in Dopamine Receptor Studies

The confirmed lack of anti-dopaminergic and neuroleptic activity makes trans-clopenthixol an ideal negative control in experiments designed to probe dopamine D1/D2 receptor function or to validate the specificity of antipsychotic drug candidates [2]. It can be used to differentiate membrane-perturbing effects from receptor-mediated signaling.

Lead Compound for Antimycobacterial Drug Discovery

The demonstrated 2-fold potency advantage of clopenthixol over chlorpromazine against slow-growing mycobacteria, including resistant strains like M. avium, positions trans-clopenthixol as a promising scaffold for developing novel antimycobacterial agents [3]. Its distinct mechanism of action, likely involving membrane disruption, offers potential to overcome conventional antibiotic resistance.

Analytical Standard for Chiral Purity and Impurity Profiling

trans-Clopenthixol dihydrochloride is a critical reference standard for the pharmaceutical analysis of clopenthixol and zuclopenthixol formulations . Its availability as a highly pure (≥98%) dihydrochloride salt enables accurate quantification of isomeric impurities, ensuring the quality and safety of antipsychotic drug products. The decanoate ester derivative further supports method development and validation for long-acting injectable formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Clopenthixol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.